2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide is a heterocyclic compound that features a unique structure combining a cyclopentane ring fused with a thiochromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of a substituted cyclopentanone with a thiochromene derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, such as suprofen and articaine, which exhibit various pharmacological properties.
Cyclopenta[b]pyridine Derivatives: Compounds like 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, known for their biological activities and applications in materials science.
Uniqueness
2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide is unique due to its specific structural combination of a cyclopentane ring and a thiochromene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
31273-84-4 |
---|---|
Molecular Formula |
C14H11NO2S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
6,11-dimethyl-2-oxo-7-thiatricyclo[6.3.1.04,12]dodeca-1(11),3,5,8(12),9-pentaene-3-carboxamide |
InChI |
InChI=1S/C14H11NO2S/c1-6-3-4-9-11-8(5-7(2)18-9)12(14(15)17)13(16)10(6)11/h3-5H,1-2H3,(H2,15,17) |
InChI Key |
UNBLQSHWJKHOQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=C1)SC(=CC3=C(C2=O)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.